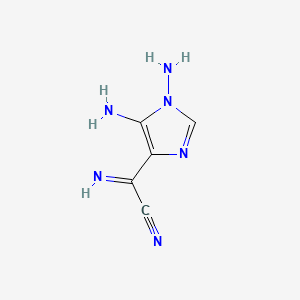
1,5-Diaminoimidazole-4-carboximidoyl cyanide
Beschreibung
1,5-Diaminoimidazole-4-carboximidoyl cyanide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Eigenschaften
CAS-Nummer |
141563-07-7 |
|---|---|
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.145 |
IUPAC-Name |
(2Z)-2-amino-2-(1-amino-5-iminoimidazol-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H6N6/c6-1-3(7)4-5(8)11(9)2-10-4/h2,8H,7,9H2/b4-3-,8-5? |
InChI-Schlüssel |
MACVNLUZTYIQGX-CNKSLCODSA-N |
SMILES |
C1=NC(=C(C#N)N)C(=N)N1N |
Synonyme |
1H-Imidazole-4-acetonitrile,1,5-diamino-alpha-imino-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diaminoimidazole-4-carboximidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diaminoimidazole-4-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield simpler imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diaminoimidazole-4-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties, such as catalysts and dyes.
Wirkmechanismus
The mechanism by which 1,5-Diaminoimidazole-4-carboximidoyl cyanide exerts its effects is not well-documented. it is likely to interact with various molecular targets and pathways, similar to other imidazole derivatives. For example, it might inhibit specific enzymes or modulate signaling pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminoimidazole: Similar in structure but lacks the carboximidoyl cyanide group.
4,5-Diaminoimidazole: Similar in structure but has different substitution patterns.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different structural features.
Uniqueness
1,5-Diaminoimidazole-4-carboximidoyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be suitable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


